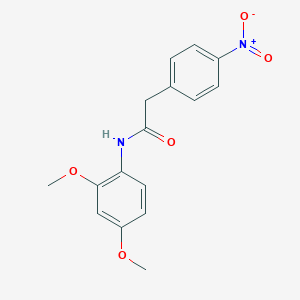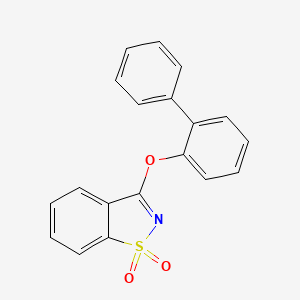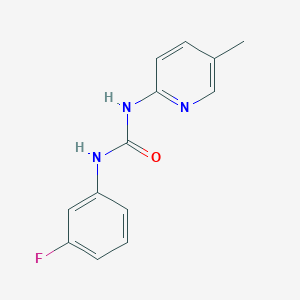![molecular formula C14H15N3OS B5870226 N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5870226.png)
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide, also known as MPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTA belongs to the class of thioacetamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood. However, it has been suggested that N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide may act through the inhibition of various enzymes and signaling pathways involved in cancer growth and inflammation. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in animal models of inflammation. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been found to modulate the expression of various genes involved in cancer growth and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potential candidate for the development of new anti-cancer drugs. However, N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has also been found to exhibit cytotoxic effects on normal cells, which may limit its use in clinical settings. Additionally, the mechanism of action of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is not fully understood, which may limit its potential applications in scientific research.
Zukünftige Richtungen
There are several future directions for research on N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. One area of research could focus on the development of new anti-cancer drugs based on the structure of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide. Another area of research could focus on the identification of the molecular targets of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide and the elucidation of its mechanism of action. Additionally, further studies could be conducted to investigate the potential applications of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide in the treatment of other diseases, such as inflammation and microbial infections.
Synthesemethoden
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(2-methylphenyl)acetamide with 4-methyl-2-pyrimidinethiol in the presence of a base. This reaction leads to the formation of N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide as a yellow solid with a melting point of 118-120°C.
Wissenschaftliche Forschungsanwendungen
N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. N-(2-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been found to have anti-inflammatory effects in animal models of inflammation.
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-5-3-4-6-12(10)17-13(18)9-19-14-15-8-7-11(2)16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNGHYQWTNONRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5870160.png)

![methyl N-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]glycinate](/img/structure/B5870184.png)
![5-imino-6-(3-methylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5870185.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methyl-3-phenylacrylamide](/img/structure/B5870191.png)
![1-ethyl-4-[(1-methylcyclohexyl)carbonyl]piperazine](/img/structure/B5870193.png)
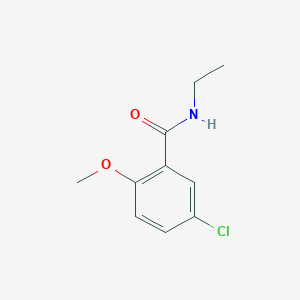
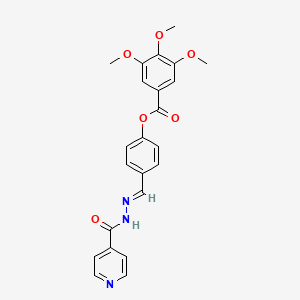

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)
